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Compound of Interest

Compound Name: 2-Methylquinolin-3-amine

Cat. No.: B112282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Methylquinolin-3-amine (also known as 2-amino-3-methylquinoline). Due to the limited

availability of published experimental data for this specific compound, this guide presents

predicted spectroscopic characteristics based on the analysis of structurally related molecules

and established principles of NMR, IR, and Mass Spectrometry.

Chemical Structure and Properties
IUPAC Name: 2-Methylquinolin-3-amine

Molecular Formula: C₁₀H₁₀N₂

Molecular Weight: 158.20 g/mol [1]

CAS Number: 74844-99-8[1]

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 2-
Methylquinolin-3-amine. These predictions are derived from the analysis of similar quinoline

derivatives and the known chemical shifts and absorption frequencies of the constituent

functional groups.
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Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.0 d 1H H-8

~7.5 - 7.7 m 2H H-4, H-5

~7.2 - 7.4 t 1H H-6

~7.0 - 7.2 t 1H H-7

~3.5 - 4.5 br s 2H -NH₂

~2.4 - 2.6 s 3H -CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155 - 158 C-2

~145 - 148 C-8a

~135 - 138 C-4

~128 - 130 C-5

~126 - 128 C-7

~124 - 126 C-6

~122 - 124 C-4a

~118 - 120 C-8

~115 - 118 C-3

~20 - 23 -CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1650 - 1580 Strong N-H bend

1600 - 1450 Strong C=C and C=N ring stretching

1335 - 1250 Strong Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

158 [M]⁺ (Molecular ion)

143 [M-NH]⁺

142 [M-NH₂]⁺

115 [M-NH₂-HCN]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 2-Methylquinolin-3-amine is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition
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time of 2-3 seconds, with 16 to 32 scans. Chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. This typically

requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly

onto the ATR crystal, and firm contact is ensured. For transmission IR, a KBr pellet is

prepared by grinding a small amount of the sample with dry potassium bromide and pressing

the mixture into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer

(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), with an ionization

source like Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For

LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons to induce

fragmentation. In ESI mode, the sample is ionized from a solution to produce protonated

molecules ([M+H]⁺). The mass analyzer separates the ions based on their mass-to-charge

ratio (m/z).

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methylquinolin-3-amine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Methylquinolin-3-amine

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Click to download full resolution via product page

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

2-Methylquinolin-3-amine. Experimental verification of this data is recommended for any

application where precise structural confirmation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of 2-Methylquinolin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112282#spectroscopic-data-of-2-methylquinolin-3-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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